molecular formula C11H7N3O3S B2415589 N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 1226458-54-3

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2415589
CAS No.: 1226458-54-3
M. Wt: 261.26
InChI Key: NTBWAASIWJBWLK-UHFFFAOYSA-N
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Description

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a thiophene ring, an oxadiazole ring, and a furan ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of thiophene-3-carboxylic acid hydrazide with furan-2-carbonyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction conditions usually require refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is unique due to its combination of the thiophene, oxadiazole, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3S/c15-9(8-2-1-4-16-8)12-11-14-13-10(17-11)7-3-5-18-6-7/h1-6H,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBWAASIWJBWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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